molecular formula C4CaCl6O4 B13743386 Calcium trichloroacetate CAS No. 21348-16-3

Calcium trichloroacetate

Cat. No.: B13743386
CAS No.: 21348-16-3
M. Wt: 364.8 g/mol
InChI Key: PAFYVDNYOJAWDX-UHFFFAOYSA-L
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Description

Calcium trichloroacetate is a chemical compound with the formula Ca(CCl₃COO)₂. It is a calcium salt of trichloroacetic acid, which is a derivative of acetic acid where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its strong acidity and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium trichloroacetate can be synthesized by reacting trichloroacetic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium and involves the following steps:

  • Dissolution of trichloroacetic acid in water.
  • Addition of calcium hydroxide or calcium carbonate to the solution.
  • Stirring the mixture until the reaction is complete, resulting in the formation of this compound and water or carbon dioxide as by-products.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure maximum yield and purity. The resulting product is then purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

Calcium trichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form trichloroacetic acid and calcium hydroxide.

    Decomposition: At elevated temperatures, it decomposes to produce calcium chloride, carbon dioxide, and chloroform.

    Substitution: It can participate in substitution reactions where the trichloroacetate group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water and mild heating.

    Decomposition: High temperatures (above 200°C).

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Trichloroacetic acid and calcium hydroxide.

    Decomposition: Calcium chloride, carbon dioxide, and chloroform.

    Substitution: Depends on the nucleophile used.

Scientific Research Applications

Calcium trichloroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in studies involving calcium signaling pathways and as a precipitant for macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug formulations and as a topical agent for skin treatments.

    Industry: Utilized in the production of herbicides and as a chemical intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of calcium trichloroacetate involves its strong acidity and ability to donate calcium ions. In biological systems, it can affect calcium signaling pathways by altering the concentration of calcium ions, which are crucial for various cellular processes. The trichloroacetate moiety can also interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium trichloroacetate: Similar in structure but with sodium instead of calcium.

    Trichloroacetic acid: The parent acid of calcium trichloroacetate.

    Dichloroacetic acid: A related compound with two chlorine atoms instead of three.

Uniqueness

This compound is unique due to its combination of strong acidity and calcium ion donation. This dual functionality makes it useful in applications where both properties are required, such as in certain catalytic processes and biological studies.

Properties

CAS No.

21348-16-3

Molecular Formula

C4CaCl6O4

Molecular Weight

364.8 g/mol

IUPAC Name

calcium;2,2,2-trichloroacetate

InChI

InChI=1S/2C2HCl3O2.Ca/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2

InChI Key

PAFYVDNYOJAWDX-UHFFFAOYSA-L

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Ca+2]

Origin of Product

United States

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